(3-Bromo-5-methylthiophen-2-yl)trimethylsilane

Organosilicon Chemistry Thiophene Synthesis Cross-Coupling

(3-Bromo-5-methylthiophen-2-yl)trimethylsilane (CAS 80959-94-0) is a heteroaryl silane comprising a 3-bromo-5-methylthiophene core substituted at the 2-position with a trimethylsilyl group. The compound, with molecular formula C₈H₁₃BrSSi and molecular weight 249.25 g/mol, is supplied as a liquid requiring storage at +4 °C.

Molecular Formula C8H13BrSSi
Molecular Weight 249.24
CAS No. 80959-94-0
Cat. No. B3015444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-5-methylthiophen-2-yl)trimethylsilane
CAS80959-94-0
Molecular FormulaC8H13BrSSi
Molecular Weight249.24
Structural Identifiers
SMILESCC1=CC(=C(S1)[Si](C)(C)C)Br
InChIInChI=1S/C8H13BrSSi/c1-6-5-7(9)8(10-6)11(2,3)4/h5H,1-4H3
InChIKeyVQEYTRPBKLXCDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromo-5-methylthiophen-2-yl)trimethylsilane CAS 80959-94-0: Sourcing and Technical Baseline


(3-Bromo-5-methylthiophen-2-yl)trimethylsilane (CAS 80959-94-0) is a heteroaryl silane comprising a 3-bromo-5-methylthiophene core substituted at the 2-position with a trimethylsilyl group . The compound, with molecular formula C₈H₁₃BrSSi and molecular weight 249.25 g/mol, is supplied as a liquid requiring storage at +4 °C [1]. It is offered commercially as a research intermediate with typical purity specifications of ≥95% . The structural combination of a bromine leaving group and a trimethylsilyl moiety confers dual reactivity: the bromine atom enables participation in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille), while the trimethylsilyl group provides steric protection and can function as a masked site for subsequent functionalization .

Why Analogs of (3-Bromo-5-methylthiophen-2-yl)trimethylsilane Cannot Be Interchanged Without Validation


The substitution pattern and silylation status of thiophene building blocks critically determine their reactivity in cross-coupling and organometallic transformations. Unsubstituted analogs such as trimethyl(5-methylthiophen-2-yl)silane (CAS 18387-92-3) lack the bromine handle required for direct Pd-catalyzed coupling, while brominated non-silylated thiophenes (e.g., 3-bromo-5-methylthiophene) offer no trimethylsilyl protecting group for orthogonal synthetic strategies . Electrochemical studies of halothiophenes demonstrate that the reduction potential and silylation selectivity vary significantly depending on both halogen identity (Br vs Cl) and ring position (2- vs 3-position), meaning generic substitution without experimental validation risks failed reactions or altered regiochemical outcomes [1]. The trimethylsilyl group also influences solubility and chromatographic behavior, parameters that cannot be assumed transferable between structurally related compounds without direct comparison.

(3-Bromo-5-methylthiophen-2-yl)trimethylsilane: Available Quantitative Differentiation Data


Commercial Purity and Analytical Support for (3-Bromo-5-methylthiophen-2-yl)trimethylsilane Sourcing Decisions

Among commercial suppliers of (3-Bromo-5-methylthiophen-2-yl)trimethylsilane, SynHet provides >99% purity material with comprehensive analytical support including HPLC, GC, NMR, FTIR, and elemental analysis upon request . In contrast, other vendors (Leyan, Chemenu, AiFChem) supply the compound at 95% purity .

Organosilicon Chemistry Thiophene Synthesis Cross-Coupling

Structural Differentiation of (3-Bromo-5-methylthiophen-2-yl)trimethylsilane from Non-Brominated Thiophene Silanes

The target compound contains a bromine atom at the 3-position of the thiophene ring, enabling direct participation in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi) . The non-brominated analog trimethyl(5-methylthiophen-2-yl)silane (CAS 18387-92-3, molecular weight 170.35 g/mol) lacks this reactive halogen handle and cannot undergo direct oxidative addition with Pd(0) catalysts .

Cross-Coupling Organometallic Chemistry Thiophene Building Blocks

Reactivity Context: Silyl Group Influence on Halothiophene Electrochemical Behavior

Cyclic voltammetry studies on halothiophenes demonstrate that the reduction potential — and consequently the selectivity of electrochemical silylation — depends on both halogen identity and ring position. Brominated thiophenes exhibit different reduction potentials than their chloro analogs, and the 2-position is more reactive toward silylation than the 3-position [1]. While this study does not contain direct data for the target compound, it establishes that halothiophene reactivity is position-dependent and halogen-specific, supporting the principle that 3-bromo-2-silyl substitution patterns exhibit distinct electrochemical behavior.

Electrochemistry Silylation Selectivity Halothiophene Reactivity

Trimethylsilyl Group as Solubilizing Moiety: Mechanochemical Cross-Coupling Class Evidence

A 2023 study demonstrated that silyl groups can act as removable solubilizing moieties in solid-state Suzuki-Miyaura cross-coupling reactions, enabling product isolation via silica gel chromatography and subsequent desilylation with fluoride anions to yield insoluble coupling products [1]. The study used silyl groups with long alkyl chains rather than trimethylsilyl; however, the principle that silicon-containing substituents modulate solubility and facilitate purification applies to the class of silyl-substituted thiophenes.

Mechanochemistry Solid-State Synthesis Oligothiophenes

Validated Application Scenarios for (3-Bromo-5-methylthiophen-2-yl)trimethylsilane CAS 80959-94-0


Palladium-Catalyzed Cross-Coupling for Biaryl and Heteroaryl Construction

The bromine atom at the 3-position enables this compound to serve as an electrophilic partner in Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions for the construction of carbon-carbon bonds in organic synthesis . This application is supported by the compound's structural feature of having an aryl bromide moiety, which is the established reactive handle for oxidative addition with Pd(0) catalysts. Users requiring a silyl-protected thiophene building block with a coupling-competent halogen should prioritize this compound over non-halogenated silylthiophenes such as trimethyl(5-methylthiophen-2-yl)silane (CAS 18387-92-3).

Synthesis of Triazole Derivatives via Copper-Catalyzed Click Chemistry

This compound is documented as an alkyne and azide precursor for synthesizing triazole derivatives using copper catalysis . While specific reaction yields are not publicly reported, this application is noted in supplier documentation. The trimethylsilyl group can serve as a protecting group during click chemistry sequences, with subsequent desilylation possible under fluoride conditions.

High-Purity Research Intermediates for Pharmaceutical and Material Science R&D

Commercial availability of >99% purity material with comprehensive analytical support (HPLC, GC, NMR, FTIR, elemental analysis) makes this compound suitable for applications requiring high stoichiometric precision and minimal impurity interference. This is particularly relevant for medicinal chemistry lead optimization and conjugated material synthesis, where unknown impurities can confound structure-activity relationships or material performance. The >99% grade should be specified for such applications.

Precursor for Orthogonal Synthetic Strategies Requiring Protected Thiophene Cores

The trimethylsilyl group provides steric protection and can function as a masked site for subsequent functionalization after the bromine atom has been utilized in coupling reactions . This orthogonal reactivity pattern enables sequential synthetic transformations that are not possible with non-silylated bromothiophenes. The silyl group can be selectively removed with fluoride sources (e.g., TBAF) to reveal a free thiophene C-H position for further derivatization.

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